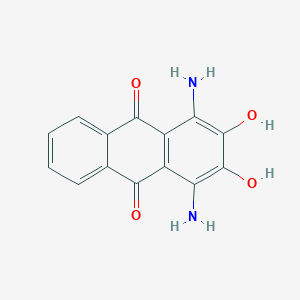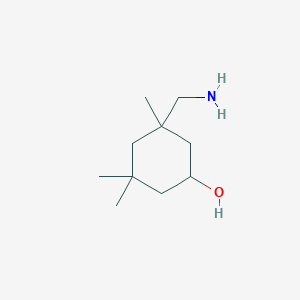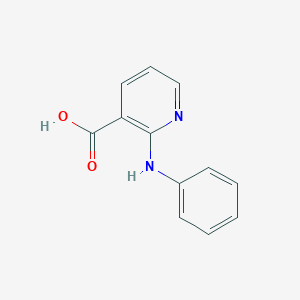
2-(Phenylamino)nicotinic acid
概要
説明
2-(Phenylamino)nicotinic acid is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a phenylamino group attached to the nicotinic acid moiety. It has been explored in different contexts, including its polymorphism, phase behaviors, and interactions with other substances .
Synthesis Analysis
The synthesis of derivatives of 2-(phenylamino)nicotinic acid has been reported in the literature. For instance, microwave action on adsorbed 2-(arylamino)-nicotinic acid derivatives can lead to the formation of N-amino substituted pyridines through decarboxylation or naphthyridone derivatives through cyclization reactions . Additionally, the synthesis of mixed-ligand metal complexes involving nicotinic acid and other ligands such as phenylalanine has been described, indicating the versatility of nicotinic acid derivatives in coordination chemistry .
Molecular Structure Analysis
Polymorphism and phase behaviors of 2-(phenylamino)nicotinic acid have been extensively studied, revealing the existence of four polymorphs that differ in the degree of conjugation between the two aromatic rings. These polymorphs exhibit various properties such as polychromism, conformational isomorphism, thermochromism, and mechanochromism, which are of interest for solid-state structure-property relationship studies . The crystal structure of related compounds, such as 2-((2-ethylphenyl)amino)nicotinic acid, has also been determined, showing the impact of substituents on the molecular conformation and crystal packing .
Chemical Reactions Analysis
2-(Phenylamino)nicotinic acid derivatives have been involved in various chemical reactions. For example, they have been used to synthesize arylidene- and 5-nitrofurfurylidenehydrazides, which were then evaluated for their antibacterial activity . Moreover, derivatives of 2-(phenylamino)nicotinic acid have been shown to inhibit prostaglandin synthesis, which is significant for their potential anti-inflammatory properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(phenylamino)nicotinic acid and its derivatives have been characterized through different techniques. Differential scanning calorimetry and hot-stage microscopy have been used to study the phase behaviors of the polymorphs . The crystallization tendency from the melt state of related compounds has been investigated, revealing the formation of stable amorphous phases and the role of hydrogen bonding in this process . The synthesis and characterization of metal complexes with nicotinic acid and other ligands have provided insights into the coordination behavior and antioxidant activity of these compounds .
科学的研究の応用
Crystal Structure and Molecular Conformation : 2-(Phenylamino)nicotinic acid exhibits different synthons in its crystal structures, influenced by molecular conformation and conformational energy. The presence of electron-withdrawing groups on the phenyl ring can strengthen the molecule's π-conjugation, leading to specific homosynthon formations in crystal packing (Long & Li, 2010).
Polymorphism and Phase Behaviors : The compound exhibits polymorphism, with different forms showing varying degrees of conjugation, distinct colors, and different hydrogen-bonding arrangements. Its polymorphic system displays characteristics like polychromism and mechanochromism, valuable for solid-state structure-property relationship studies (Long et al., 2008).
Hydrogen-Bonding Acceptance Properties : Quantum mechanical calculations have shown that 2-(Phenylamino)nicotinic acid can form strong hydrogen bonds, with its pyridine nitrogen being a better acceptor compared to carbonyl oxygen (Li et al., 2011).
Pharmaceutical Applications : This compound has been studied for its role in inhibiting prostaglandin synthesis, which is important for its potential applications in treating inflammation and other related conditions (Damas et al., 1982).
Synthesis Methods : Research has focused on developing efficient and environmentally friendly methods for synthesizing 2-(Phenylamino)nicotinic acids, highlighting its importance in various chemical applications (Zhenghua Li et al., 2012).
Biological Activities : Studies on the polymorphism of related compounds like flunixin, a derivative of 2-(Phenylamino)nicotinic acid, have provided insights into the molecular basis of its biological activity, which is relevant for developing nonsteroidal anti-inflammatory drugs (Liu et al., 2020).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that the compound develops intermolecular –cooh∙∙∙pyridine n (acid-pyridine) interactions .
Mode of Action
The mode of action of 2-(Phenylamino)nicotinic acid involves its interaction with its targets, leading to changes at the molecular level. The compound forms either carboxylic acid dimer (acid-acid) synthon or acid-pyridine chains depending on the crystallization conditions employed . The structurally heterogeneous amorphous state contains acid-pyridine aggregates – either as hydrogen-bonded neutral molecules or as zwitterions – as well as a population of carboxylic acid dimers .
Biochemical Pathways
It’s known that the compound is involved in the phase transition from the amorphous to the crystalline state .
Pharmacokinetics
The compound’s bioavailability is known to be influenced by its crystallization from the amorphous state .
Result of Action
The result of the action of 2-(Phenylamino)nicotinic acid is the formation of crystal structures composed of carboxylic acid dimer (acid-acid) synthon or acid-pyridine chains . This structural evolution impacts the metastability of amorphous samples from local, supramolecular assemblies to long-range intermolecular ordering through crystallization .
Action Environment
The action of 2-(Phenylamino)nicotinic acid is influenced by environmental factors, particularly the conditions under which crystallization occurs . The compound’s action, efficacy, and stability can vary depending on these conditions .
特性
IUPAC Name |
2-anilinopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMMTMQODCACRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363232 | |
| Record name | 2-Anilinonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylamino)nicotinic acid | |
CAS RN |
16344-24-4 | |
| Record name | 2-Anilinonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(phenylamino)nicotinic acid interesting in terms of its solid form?
A1: 2-(Phenylamino)nicotinic acid exhibits polymorphism, meaning it can exist in multiple crystalline forms with different arrangements of molecules within the crystal lattice []. Researchers have identified four distinct polymorphs of this compound, each displaying unique colors and hydrogen-bonding patterns []. This makes it a fascinating subject for studying the relationship between molecular structure and solid-state properties.
Q2: What are the key structural features influencing the polymorphism of 2-(phenylamino)nicotinic acid?
A2: The molecule possesses two aromatic rings connected by a single bond, allowing for rotation and resulting in different conformations [, ]. This conformational flexibility, coupled with the presence of both carboxylic acid and pyridine groups capable of hydrogen bonding, leads to diverse intermolecular interactions and hence, polymorphism [, ].
Q3: Can we control which polymorph of 2-(phenylamino)nicotinic acid is formed?
A3: Research suggests that manipulating the molecule's conformation can influence polymorph formation. For example, introducing electron-withdrawing groups on the phenyl ring enhances the molecule's overall π-conjugation, favoring the formation of acid-acid dimers over acid-pyridine interactions, thereby dictating the resulting polymorph [].
Q4: Beyond polymorphism, what other interesting solid-state behaviors are observed with 2-(phenylamino)nicotinic acid?
A4: This compound exhibits a range of intriguing phenomena, including:
- Polychromism: Different polymorphs display distinct colors due to variations in their electronic structures and light absorption properties [].
- Thermochromism: The color of the compound can change with temperature, potentially due to phase transitions between different polymorphs [].
- Mechanochromism: Applying mechanical force, such as grinding, can induce phase transitions and color changes in the solid state [].
Q5: What are the future research directions for 2-(phenylamino)nicotinic acid?
A5: This compound presents opportunities for exploring the control of polymorphism, understanding the relationship between molecular structure and solid-state properties, and developing materials with stimuli-responsive properties. Further research can focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

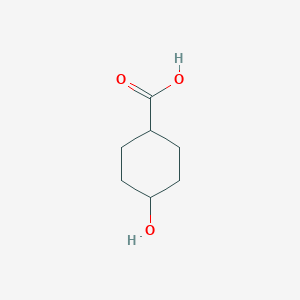

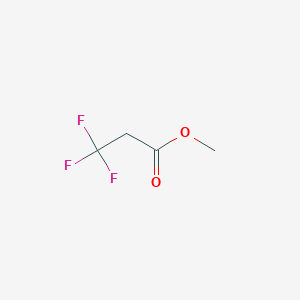
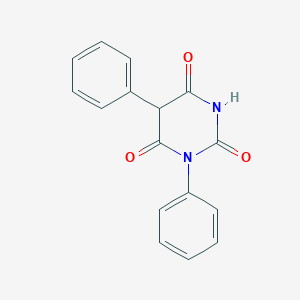
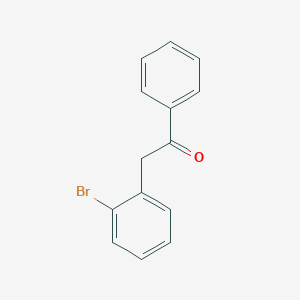

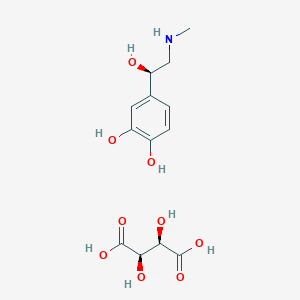
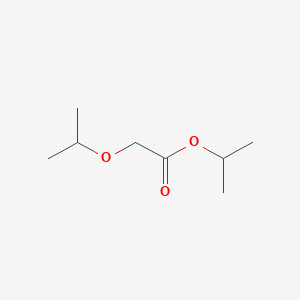


![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
